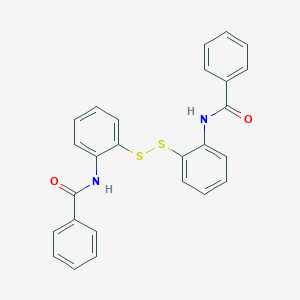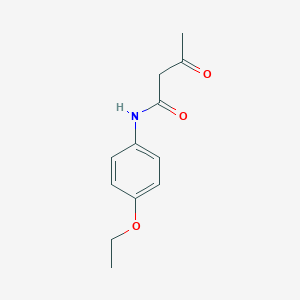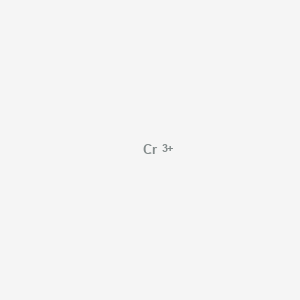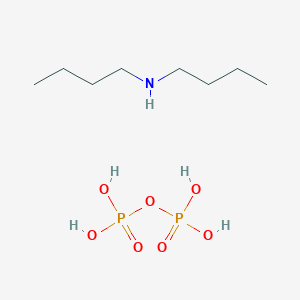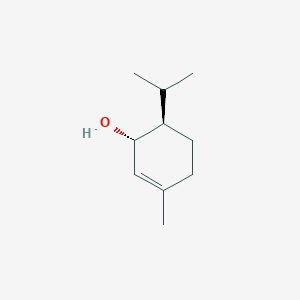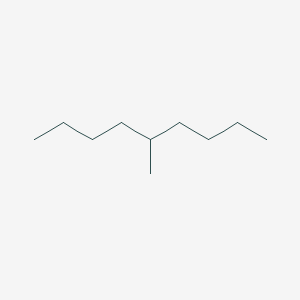
Platinum, tetrakis(phosphorus trifluoride)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of platinum, tetrakis(phosphorus trifluoride)- typically involves the reaction of platinum(II) chloride with phosphorus trifluoride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of platinum, tetrakis(phosphorus trifluoride)- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, tetrakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with platinum, tetrakis(phosphorus trifluoride)- include halogens, hydrogen, and various organic ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving platinum, tetrakis(phosphorus trifluoride)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-phosphine complexes .
Wissenschaftliche Forschungsanwendungen
Platinum, tetrakis(phosphorus trifluoride)- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of platinum, tetrakis(phosphorus trifluoride)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved in these interactions depend on the specific ligands and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound is similar in structure but uses triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(triphenylphosphine)palladium: A palladium analogue that shares similar properties and applications.
Wilkinson’s catalyst (RhCl(PPh₃)₃): A rhodium complex used in similar catalytic applications.
Uniqueness
Platinum, tetrakis(phosphorus trifluoride)- is unique due to the strong π-acceptor properties of the trifluorophosphine ligands, which enhance the stability and reactivity of the complex. This makes it particularly effective in catalytic applications and in forming stable complexes with a wide range of ligands .
Eigenschaften
CAS-Nummer |
19529-53-4 |
|---|---|
Molekularformel |
F12P4Pt |
Molekulargewicht |
546.96 g/mol |
IUPAC-Name |
platinum;trifluorophosphane |
InChI |
InChI=1S/4F3P.Pt/c4*1-4(2)3; |
InChI-Schlüssel |
VJGYJQUTDBRHBS-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Pt] |
Kanonische SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Pt] |
Key on ui other cas no. |
19529-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


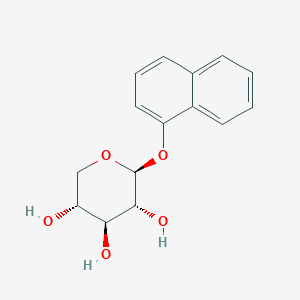
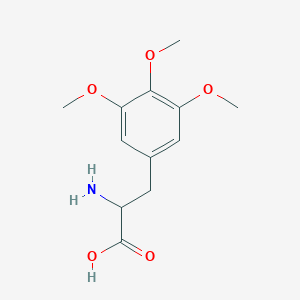
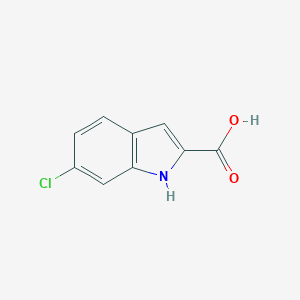
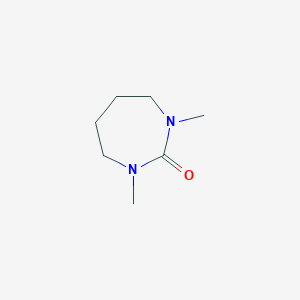

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
